

Spectroscopic Data of Dibutyl Malate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Dibutyl malate*

Cat. No.: *B1584803*

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Introduction

Dibutyl malate (dibutyl 2-hydroxybutanedioate), a dialkyl ester of malic acid, is a compound of interest in various chemical and pharmaceutical applications, including its use as a specialty solvent and a precursor in organic synthesis.^[1] A thorough understanding of its molecular structure is paramount for its effective application and for quality control in its production. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of its chemical structure. This guide provides an in-depth analysis of the spectroscopic data of **dibutyl malate**, offering insights into the interpretation of its NMR, IR, and MS spectra.

Chemical Structure and Spectroscopic Correlation

Dibutyl malate possesses a molecular formula of $C_{12}H_{22}O_5$ and a molecular weight of 246.30 g/mol.^{[2][3][4]} Its structure features two butyl ester groups attached to a four-carbon chain with a hydroxyl group at the C-2 position. This combination of functional groups—esters, a secondary alcohol, and aliphatic chains—gives rise to a unique spectroscopic fingerprint that allows for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

While a publicly available, high-resolution ¹H NMR spectrum of **dibutyl malate** is not readily accessible, a predicted spectrum can be derived from its known structure and established chemical shift principles. The expected proton signals are as follows:

- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically appearing between δ 2.0-5.0 ppm.
- Methine Proton (-CH-OH): A multiplet around δ 4.2-4.4 ppm. This proton is coupled to the adjacent methylene protons.
- Methylene Protons adjacent to Ester Oxygen (-O-CH₂-): Two triplets around δ 4.1-4.3 ppm, corresponding to the two non-equivalent butyl chains.
- Methylene Protons (-CH₂-CO): Two doublets of doublets (a pair of diastereotopic protons) around δ 2.5-2.8 ppm, coupled to the methine proton.
- Methylene Protons of Butyl Chains (-CH₂-): Multiplets in the range of δ 1.5-1.7 ppm and δ 1.3-1.5 ppm.
- Methyl Protons (-CH₃): Two triplets around δ 0.9 ppm from the two butyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The experimental ¹³C NMR data for **dibutyl malate** (DL-Malic acid di-n-butyl ester) has been reported.[3]

Chemical Shift (ppm)	Assignment
173.53	C=O (ester)
170.61	C=O (ester)
67.36	-CH(OH)-
65.87	-O-CH ₂ -
64.91	-O-CH ₂ -
38.81	-CH ₂ -C=O
30.61	-CH ₂ -
30.56	-CH ₂ -
19.10	-CH ₂ -
19.06	-CH ₂ -
13.66	-CH ₃

Table 1: ¹³C NMR Chemical Shift Assignments for **Dibutyl Malate**.[\[3\]](#)

The two distinct carbonyl signals suggest slightly different electronic environments for the two ester groups. The signal at 67.36 ppm is characteristic of a carbon attached to a hydroxyl group. The multiple signals in the aliphatic region correspond to the different methylene and methyl carbons of the two butyl chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **dibutyl malate** is available from the NIST WebBook.[\[2\]](#)

Wavenumber (cm ⁻¹)	Assignment	Functional Group
~3450 (broad)	O-H stretch	Alcohol
2960-2870	C-H stretch	Aliphatic
~1735	C=O stretch	Ester
~1200-1100	C-O stretch	Ester, Alcohol

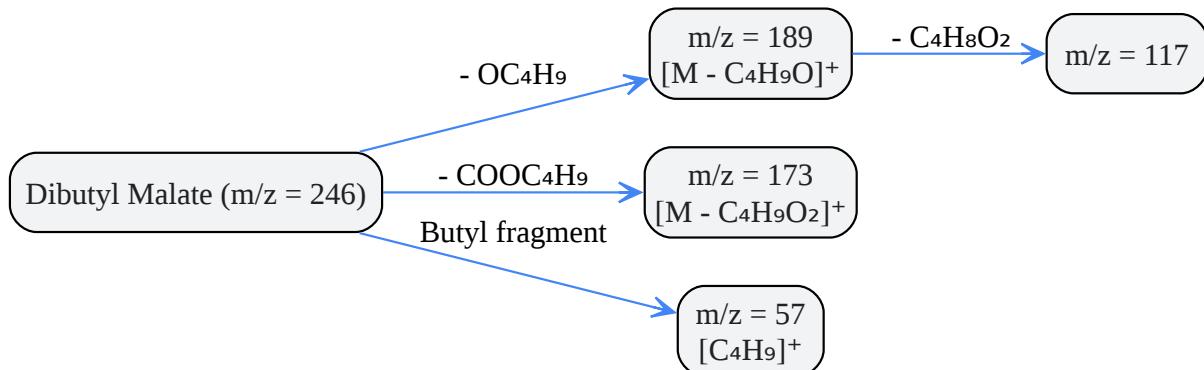
Table 2: Characteristic IR Absorption Bands for **Dibutyl Malate**.[\[2\]](#)

The broad absorption band around 3450 cm⁻¹ is indicative of the hydroxyl group. The strong, sharp peak at approximately 1735 cm⁻¹ is characteristic of the carbonyl stretch of the ester groups. The C-H stretching vibrations of the aliphatic chains are observed in the 2960-2870 cm⁻¹ region, and the C-O stretching vibrations of the ester and alcohol functionalities appear in the fingerprint region between 1200-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum for **dibutyl malate**.[\[2\]](#) While the full spectrum is not provided here, a plausible fragmentation pathway can be proposed.

Upon electron ionization, **dibutyl malate** (MW = 246.30) would form a molecular ion (M⁺) at m/z 246. The fragmentation is expected to be driven by the functional groups, primarily the esters and the hydroxyl group.



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Caption: Proposed Mass Spectrometry Fragmentation of **Dibutyl Malate**.

Key expected fragments would include:

- Loss of a butoxy radical (-OC₄H₉) to give a fragment at m/z 189.
- Loss of a butoxycarbonyl radical (-COOC₄H₉) to yield a fragment at m/z 173.
- Cleavage of the C-C bond adjacent to the hydroxyl group.
- The appearance of a prominent peak at m/z 57 corresponding to the butyl cation ([C₄H₉]⁺).

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve ~10-20 mg of **dibutyl malate** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

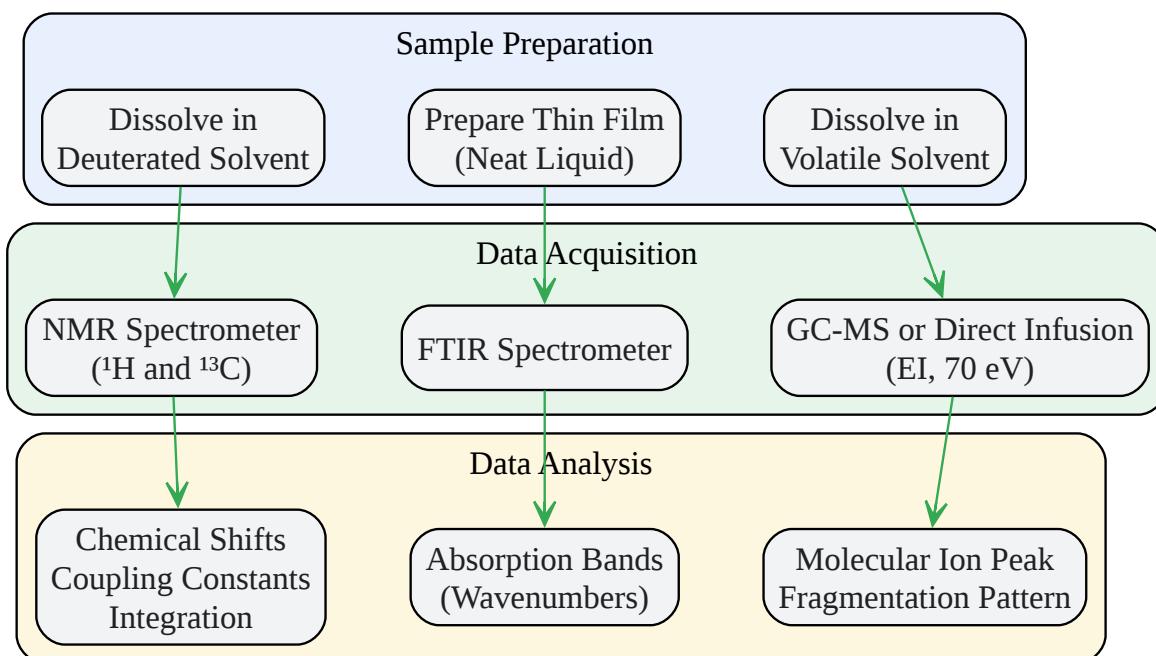
- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation: As **dibutyl malate** is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two NaCl or KBr plates.
- Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **dibutyl malate** in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
- Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

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Caption: General workflow for the spectroscopic analysis of **Dibutyl Malate**.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of **dibutyl malate**. The ^1H and ^{13}C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (hydroxyl and ester), and the mass spectrum provides the molecular weight and fragmentation pattern, which further corroborates the proposed structure. The data presented in this guide serves as a valuable reference for researchers and scientists involved in the analysis and application of this compound.

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